4-Ethylphenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of phenylacetonitrile derivatives can be achieved through various methods. For instance, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Another example is the synthesis of ethyl 4-biphenylacetate using phenylacetonitrile as a starting material in a five-step process . Additionally, 4-hydroxy-3-methoxyphenylacetonitrile can be synthesized from vanillin through multiple steps, including protection, reduction, chloridization, and nitrilation . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Ethylphenylacetonitrile.
Molecular Structure Analysis
The molecular structure of phenylacetonitrile derivatives can be determined using various spectroscopic techniques. For example, the structure of (4-nitrophenyl)acetonitrile and its carbanion were studied using IR spectra and ab initio force field calculations . Similarly, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was confirmed by IR spectra, elemental analysis, and 1H NMR . These techniques could be employed to analyze the molecular structure of 4-Ethylphenylacetonitrile.
Chemical Reactions Analysis
Phenylacetonitrile derivatives undergo a variety of chemical reactions. The carbanion form of (4-nitrophenyl)acetonitrile shows significant spectral and structural changes, indicating a variety of possible reactions . The derivatives of 4-Phenyl-3-oxobutanenitrile, such as hydrazone and dimethylaminomethylidene derivatives, are used as starting materials for synthesizing polyfunctionally substituted heterocycles . These reactions highlight the reactivity of the phenylacetonitrile group, which would be relevant for 4-Ethylphenylacetonitrile as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetonitrile derivatives can be inferred from their synthesis and molecular structure. For example, the conversion of (4-nitrophenyl)acetonitrile to its carbanion leads to significant changes in the IR spectral bands, indicating changes in physical properties . The optimal reaction conditions for the synthesis of derivatives, such as temperature and time, also provide information about the stability and reactivity of these compounds . These properties are crucial for understanding the behavior of 4-Ethylphenylacetonitrile in various environments and reactions.
Scientific Research Applications
Synthesis of Anti-Inflammatory and Analgesic Drugs
4-Ethylphenylacetonitrile serves as a starting material in the synthesis of anti-inflammatory and analgesic drugs. For instance, Chen Yong (2001) developed a new synthetic route for ethyl 4-biphenylacetate, an anti-inflammatory analgesic drug, using phenylacetonitrile as a starting material (Chen Yong, 2001).
Development of Novel Heterocyclic Compounds
M. A. Khalik (1997) demonstrated the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines using 4-Phenyl-3-oxobutanenitrile derivatives, which are synthesized via the reaction of ethyl phenylacetate with acetonitrile (M. A. Khalik, 1997).
Applications in Sonication Studies
Sander Piiskop et al. (2013) investigated the kinetic sonication effects in aqueous acetonitrile solutions, contributing to the understanding of solvent effects on reaction kinetics (Sander Piiskop et al., 2013).
Sono-Thermal Oxidation Research
H. Memarian and A. Farhadi (2008) utilized ultrasound and heat for the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate in aqueous acetonitrile (H. Memarian, A. Farhadi, 2008).
Safety And Hazards
4-Ethylphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment and stored in a locked up area . In case of exposure, the affected area should be washed with plenty of water and medical attention should be sought .
properties
IUPAC Name |
2-(4-ethylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKDFDQDZMXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199580 | |
Record name | 4-Ethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylacetonitrile | |
CAS RN |
51632-28-1 | |
Record name | 4-Ethylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51632-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.